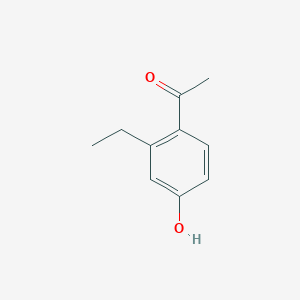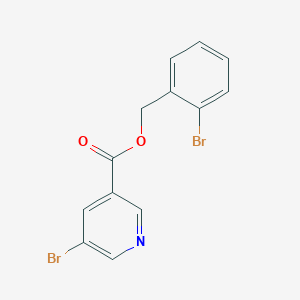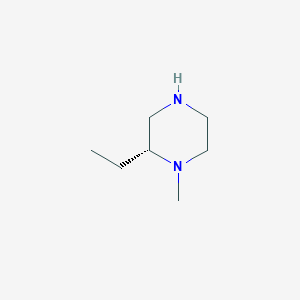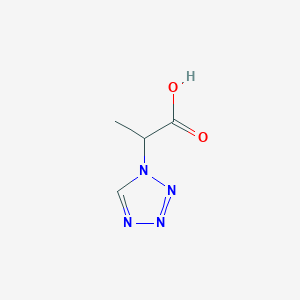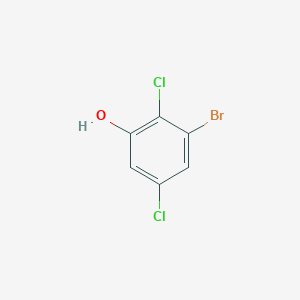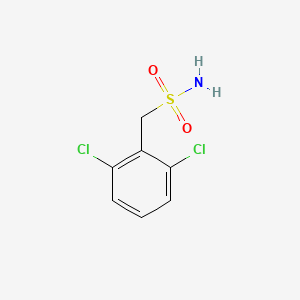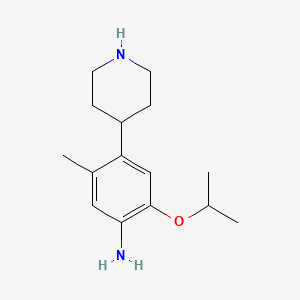
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline
Overview
Description
“2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline” is a chemical compound with the molecular formula C15H24N2O . It is also known as 5-Methyl-2-(1-Methylethoxy)-4-(4-piperidinyl)-BenzenaMine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2O.2ClH/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;;/h8-10,12,17H,4-7,16H2,1-3H3;2*1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 321.29 and 339.30 in different forms. .Scientific Research Applications
Antimycobacterial Agents
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline shows potential as an antimycobacterial agent. In a study, derivatives of ceritinib, which included this compound, demonstrated promising in vitro and in vivo antitubercular activities. Specifically, a derivative named 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (16j) significantly reduced the Mycobacterium tuberculosis burden in mice, suggesting its potential as a novel drug with superior antitubercular activities (Liu et al., 2019).
Anticancer Activity
The compound also finds application in cancer research. A series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives, synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines, were evaluated for their in vitro anticancer activity against various human cells. This highlights the potential of this compound and its derivatives in the development of new anticancer drugs (Subhash & Bhaskar, 2021).
Chemical Structure and Dynamics
Research on the chemical structure and dynamics of related compounds provides insights into their potential applications. For example, the study of N-(1,2,5-trimethyl-4-piperidylidene)aniline identified different isomers and their configurations, enhancing understanding of the structural properties of similar compounds (Aliev et al., 1989).
Corrosion Inhibition
Piperidine derivatives, including structures similar to this compound, have been investigated for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations were used to study their adsorption behaviors and inhibition efficiencies, suggesting applications in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12/h8-10,12,17H,4-7,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWCCZKLQFNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



